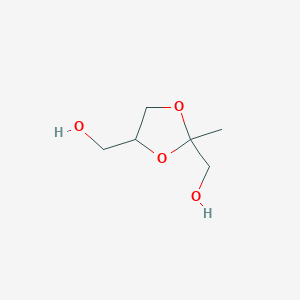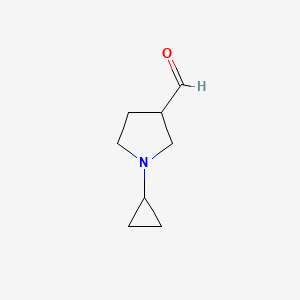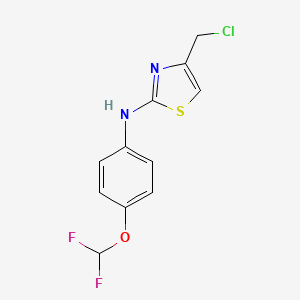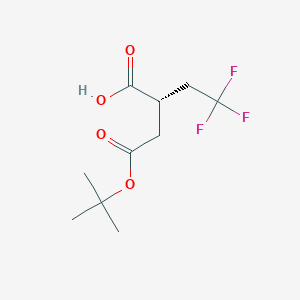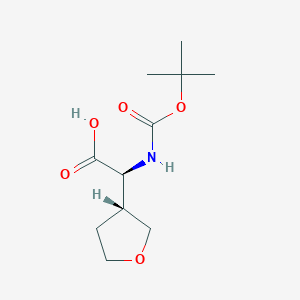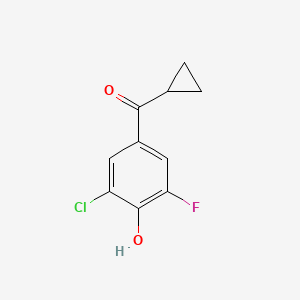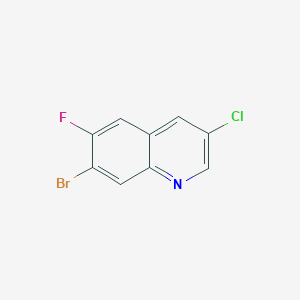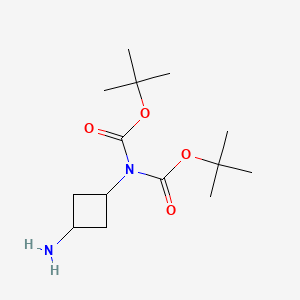
tert-Butyl (3-aminocyclobutyl)(tert-butoxycarbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-aminocyclobutyl)(tert-butoxycarbonyl)carbamate is an organic compound that features a cyclobutyl ring substituted with an amino group and protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-aminocyclobutyl)(tert-butoxycarbonyl)carbamate typically involves the protection of the amino group on the cyclobutyl ring with a tert-butoxycarbonyl group. One common method involves the reaction of 3-aminocyclobutanol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-aminocyclobutyl)(tert-butoxycarbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Free amine.
Substitution: Free amine after Boc group removal.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3-aminocyclobutyl)(tert-butoxycarbonyl)carbamate is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of amino acid derivatives and peptides.
Biology
In biological research, this compound is used to study the effects of cyclobutyl-containing amino acids on protein structure and function. It is also used in the development of novel peptide-based drugs.
Medicine
In medicine, this compound is used in the synthesis of peptide-based pharmaceuticals. It is also used in the development of prodrugs, where the Boc group serves as a protective group that is removed in vivo to release the active drug.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the synthesis of polymers and other high-performance materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-aminocyclobutyl)(tert-butoxycarbonyl)carbamate involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the cyclobutyl ring.
tert-Butyl (3-aminophenyl)carbamate: Contains a phenyl ring instead of a cyclobutyl ring.
tert-Butyl (3-aminopropyl)carbamate: Contains a propyl chain instead of a cyclobutyl ring.
Uniqueness
tert-Butyl (3-aminocyclobutyl)(tert-butoxycarbonyl)carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of cyclic amino acid derivatives and peptides, which can have unique biological activities and properties.
Eigenschaften
Molekularformel |
C14H26N2O4 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
tert-butyl N-(3-aminocyclobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)16(10-7-9(15)8-10)12(18)20-14(4,5)6/h9-10H,7-8,15H2,1-6H3 |
InChI-Schlüssel |
FYMMQOXJSYPEGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1CC(C1)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazolo[4,5-b]pyridine](/img/structure/B13332020.png)
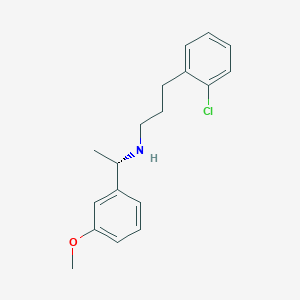


![2-(8-(Hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B13332032.png)
